REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:14][OH:15].[CH3:22][C:23](=[O:24])[O-:25].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[CH:1]1([c:4]2[cH:5][cH:6][c:7]([O:10][C:11](=[O:12])[CH3:13])[cH:8][cH:9]2)[CH2:2][CH2:3]1.[Na+:21]>>[CH:1]1([c:4]2[cH:5][cH:6][c:7]([OH:10])[cH:8][cH:9]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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CC(=O)Oc1ccc(C2CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1ccc(C2CC2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Oc1ccc(C2CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |